molecular formula C7H7FO3S B1328680 4-Fluoro-2-(methylsulfonyl)phenol CAS No. 1000339-69-4

4-Fluoro-2-(methylsulfonyl)phenol

Cat. No. B1328680
CAS RN: 1000339-69-4
M. Wt: 190.19 g/mol
InChI Key: KWWNBJSKFLDCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(methylsulfonyl)phenol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of 4-(Methylsulfonyl)phenol involves 13 synthesis methods . One of the methods involves the reaction of 4-(methylthio)phenol with Oxone in ethanol and water at room temperature for 18 hours . The reaction yields 4-(methylsulfonyl)phenol with a yield of 96% .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-2-(methylsulfonyl)phenol is C7H7FO3S . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .

Scientific Research Applications

Use in Synthesis

This compound can be used in the synthesis of other complex molecules. For example, it has been used in the synthesis of 2-(4-methylsulfonylphenyl) indole derivatives .

Antimicrobial Activity

Some derivatives of this compound, such as 2-(4-methylsulfonylphenyl) indole derivatives, have shown moderate to good levels of antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents.

Anti-inflammatory Activity

The same derivatives also exhibited good anti-inflammatory activity . They showed excessive selectivity towards COX-2, an enzyme that plays a key role in inflammation .

Potential for Dual Antimicrobial and Anti-inflammatory Agents

The dual antimicrobial and anti-inflammatory activities of these derivatives make them potential candidates for the development of drugs that can treat inflammation due to microbial infection .

Potential for Overcoming Cardiovascular Side Effects

Some of these derivatives were found to release moderate amounts of nitric oxide (NO), which has vasodilator activity and inhibits platelet aggregation . This suggests that they could potentially be used to overcome the cardiovascular side effects associated with selective COX-2 inhibitors .

Safety and Hazards

The safety data sheet for 2-Fluoro-4-(methylsulfonyl)phenol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of 4-Fluoro-2-(methylsulfonyl)phenol and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields. The green strategy for the synthesis of sulfone derivatives of p-methylaminophenol, for example, represents a promising direction for future research .

Mechanism of Action

Target of Action

4-Fluoro-2-(methylsulfonyl)phenol is a compound that has been found to be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s primary targets are the organoboron reagents used in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This is a process where formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 4-Fluoro-2-(methylsulfonyl)phenol plays a role, affects the biochemical pathway of carbon–carbon bond formation . This reaction is crucial in the synthesis of complex organic compounds .

Pharmacokinetics

It is known that the compound is used as a building block in the synthesis of active pharmaceutical ingredients (apis)

Result of Action

The result of the action of 4-Fluoro-2-(methylsulfonyl)phenol is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds . Additionally, some derivatives of the compound have shown antimicrobial and anti-inflammatory activities .

Action Environment

The action of 4-Fluoro-2-(methylsulfonyl)phenol is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions . The stability of the compound under these conditions contributes to the efficacy of the reaction .

properties

IUPAC Name

4-fluoro-2-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO3S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWNBJSKFLDCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(methylsulfonyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.